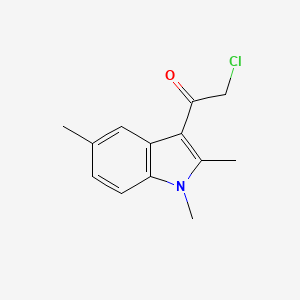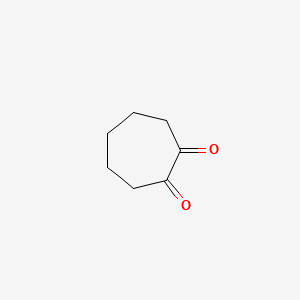
1,2-Cycloheptanedione
Descripción general
Descripción
1,2-Cycloheptanedione is an organic compound with the molecular formula C7H10O2 It is characterized by a seven-membered ring structure containing two ketone groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cycloheptanedione can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of 1,6-heptadiene in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cycloheptanone. This process is carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cycloheptanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield cycloheptanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Cycloheptane carboxylic acid.
Reduction: Cycloheptanol.
Substitution: Depending on the nucleophile, products can include cycloheptane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Cycloheptanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: It serves as a reagent in biochemical studies to modify proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Cycloheptanedione involves its ability to act as an electrophile due to the presence of two ketone groups. These ketone groups can undergo nucleophilic attack, leading to the formation of various adducts. The compound’s reactivity is influenced by the ring strain in the seven-membered ring, which makes it more susceptible to chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanedione: A six-membered ring analog with similar reactivity but different ring strain and stability.
1,3-Cycloheptanedione: Another isomer with ketone groups at the 1 and 3 positions, exhibiting different chemical properties.
1,2-Cyclopentanedione: A five-membered ring analog with distinct reactivity due to the smaller ring size.
Uniqueness
1,2-Cycloheptanedione is unique due to its seven-membered ring structure, which imparts specific chemical properties such as increased ring strain and reactivity compared to its six- and five-membered counterparts. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
cycloheptane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOCIJOTBVAMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062778 | |
| Record name | 1,2-Cycloheptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-39-7 | |
| Record name | 1,2-Cycloheptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cycloheptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cycloheptanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cycloheptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1,2-cycloheptanedione?
A1: this compound consists of a seven-membered carbon ring with two ketone groups located on adjacent carbon atoms (carbons 1 and 2).
Q2: How does the ring size of cyclic 1,2-diketones, like this compound, influence their reactivity with paraformaldehyde in the presence of BF3?
A2: [] Research indicates that the ring size significantly impacts the reaction outcome. For instance, 1,2-cyclopentanedione forms a spiro compound, while this compound yields a simple tricyclic acetal. This difference is attributed to steric and electronic factors associated with ring size. [https://www.semanticscholar.org/paper/28514572b176355b86b41fbcf43f963716e67137]
Q3: Can this compound be used to synthesize heterocyclic compounds?
A3: [, ] Yes, this compound serves as a valuable precursor in various heterocyclic syntheses. It reacts with 2,4,6-triarylpyrylium salts to form tetrahydro-5H-benzo-cyclohepten-5-ones, a class of benzocycloalkenones. [https://www.semanticscholar.org/paper/fd22a981c9c4227c2656a6c09de6b58d1d36c2d9] Additionally, it can react with amidrazones to form cyclohepta[e]-1,2,4-triazin-7-ones, a type of 1,2,4-triazine. [https://www.semanticscholar.org/paper/ca97d3fb6c37b60cdae44363dfd5612fe4214fa9]
Q4: Can radicals be generated from this compound for synthetic applications?
A4: [] Yes, oxidation of this compound with ammonium hexanitratocerate(IV) (CAN) generates radical species. These radicals can then react with electron-rich olefins, leading to the formation of 4,5-dihydro-7(6H)-benzofuranone derivatives upon acid treatment. [https://www.semanticscholar.org/paper/745d494ed7a3a6b996c0fb8f827d137c605392d7]
Q5: What is known about the structure of this compound dioxime?
A5: [] X-ray diffraction studies revealed that the cycloheptane ring in this compound dioxime adopts a distorted chair conformation. The molecules form layered structures through hydrogen bonding involving the oxime groups. [https://www.semanticscholar.org/paper/533ab0da397a1c35ccd919187c047b79e758bc24]
Q6: Has this compound dioxime been explored in coordination chemistry?
A6: [, ] Yes, studies have investigated its coordination behavior with metal ions like uranyl. The acidity constants of this compound dioxime have also been determined, providing insights into its potential as a ligand in complex formation. [https://www.semanticscholar.org/paper/9908e67b067daf802d0bc5d3e26affb22145d055, https://www.semanticscholar.org/paper/163a01ea4d6c61218a36d513feafa07611351631]
Q7: Are there established methods for synthesizing this compound dioxime?
A7: [] Yes, procedures for the synthesis of this compound dioxime have been reported in the literature. [https://www.semanticscholar.org/paper/04932953c56d87843f4c6574ca234014b8221b84]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






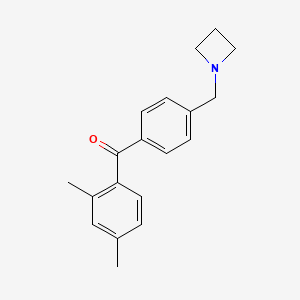
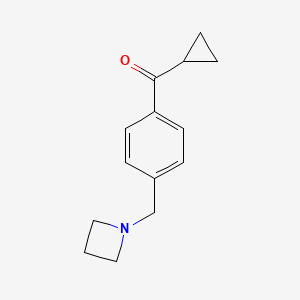
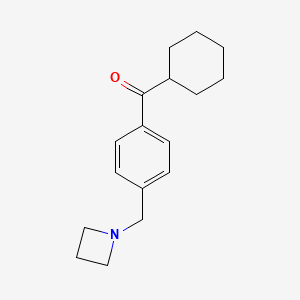
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1346535.png)
![ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
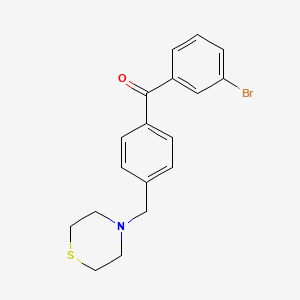
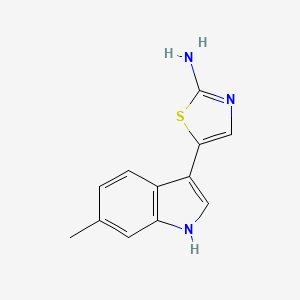
![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
